

# A Technical Guide to Furo[3,2-b]pyridine-6-carbaldehyde

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## Compound of Interest

Compound Name: *Furo[3,2-b]pyridine-6-carbaldehyde*

Cat. No.: *B581911*

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**Abstract:** This document provides a detailed technical overview of **Furo[3,2-b]pyridine-6-carbaldehyde**, a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. It outlines the core physicochemical properties, including its molecular weight, provides a representative synthetic protocol, and discusses its applications as a key building block in the development of therapeutic agents. Diagrams illustrating synthetic pathways and its role in drug development are included to provide a clear visual representation of key concepts.

## Core Physicochemical Properties

**Furo[3,2-b]pyridine-6-carbaldehyde** is a solid chemical compound characterized by a fused furo-pyridine ring system with a carbaldehyde substituent.<sup>[1]</sup> This structural motif is a valuable scaffold in the synthesis of more complex molecules. Its fundamental properties are summarized below.

Table 1: Physicochemical Data for **Furo[3,2-b]pyridine-6-carbaldehyde**

Property	Value	Source
Molecular Weight	147.13 g/mol	[1][2][3]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> NO <sub>2</sub>	[1][2][3][4]
CAS Number	227939-48-2	[1][2][3][4]
IUPAC Name	Furo[3,2-b]pyridine-6-carbaldehyde	[4]
Synonyms	Furo[3,2-b]pyridine-6-carboxaldehyde	[3][4][5]
Physical Form	Solid	[1]
InChI Key	ZJLFAZIRJZCPPQ-UHFFFAOYSA-N	[1]
SMILES String	<chem>O=Cc1cnc2ccoc2c1</chem>	[1]

## Experimental Protocols: Synthesis and Characterization

The synthesis of **Furo[3,2-b]pyridine-6-carbaldehyde** typically involves the construction of the fused heterocyclic ring system followed by the introduction or modification of the aldehyde functional group. Below is a generalized experimental protocol based on common organic synthesis methodologies.

### Representative Synthesis Protocol

A common synthetic route may involve the formylation of a pre-existing Furo[3,2-b]pyridine core.

Objective: To synthesize **Furo[3,2-b]pyridine-6-carbaldehyde** via a Vilsmeier-Haack reaction.

Materials:

- Furo[3,2-b]pyridine

- Phosphorus oxychloride ( $\text{POCl}_3$ )
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography
- Ethyl acetate/Hexane solvent system

Procedure:

- A solution of Furo[3,2-b]pyridine in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to  $0^\circ\text{C}$  in an ice bath.
- Phosphorus oxychloride ( $\text{POCl}_3$ ) is added dropwise to the stirred solution, maintaining the temperature at  $0^\circ\text{C}$ . The formation of the Vilsmeier reagent occurs in situ.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., to  $60\text{--}80^\circ\text{C}$ ) for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
- The reaction is cooled and then carefully quenched by pouring it over crushed ice and neutralizing with a saturated solution of sodium bicarbonate until the pH is  $\sim 7\text{--}8$ .
- The aqueous layer is extracted multiple times with dichloromethane (DCM).
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude **Furo[3,2-b]pyridine-6-carbaldehyde** is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

- Fractions containing the pure product are combined, and the solvent is evaporated to yield the final product as a solid.

## Characterization

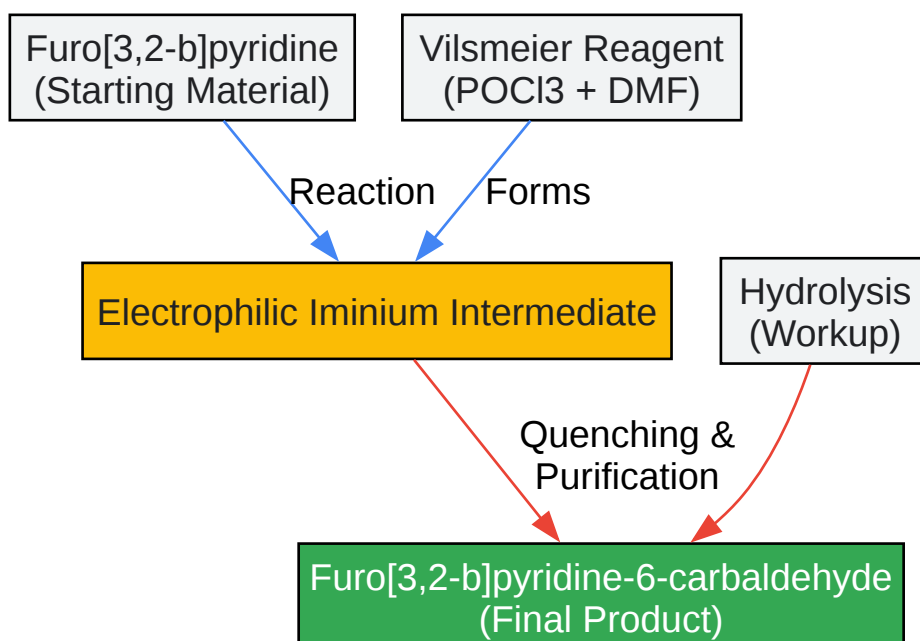
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR):  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectroscopy to confirm the chemical structure and proton/carbon environments.
- Mass Spectrometry (MS): To verify the molecular weight of 147.13 g/mol .
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

## Visualized Workflows and Applications

### Synthetic Workflow

The Vilsmeier-Haack reaction provides a direct method for the formylation of electron-rich heterocyclic systems, representing a key step in the synthesis of the target molecule.



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Figure 1: Generalized workflow for the synthesis of **Furo[3,2-b]pyridine-6-carbaldehyde**.

## Role in Drug Discovery

**Furo[3,2-b]pyridine-6-carbaldehyde** is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate or scaffold. Its aldehyde group is a versatile chemical handle that allows for further elaboration into more complex molecules with potential therapeutic activity, such as kinase inhibitors or receptor antagonists.



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Figure 2: Logical relationship showing the role of the compound in a drug discovery pipeline.

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